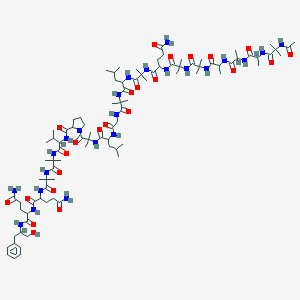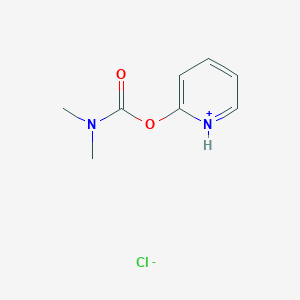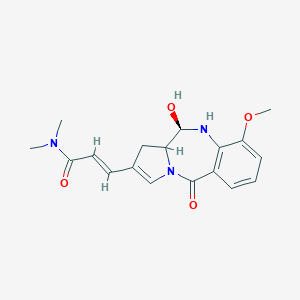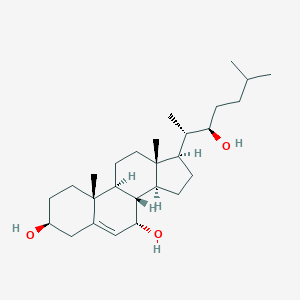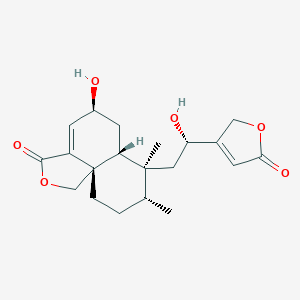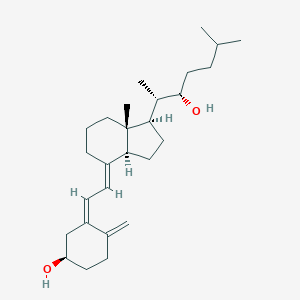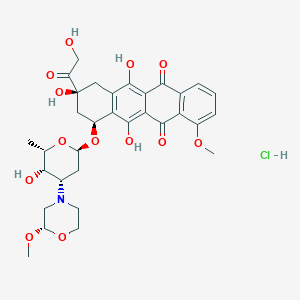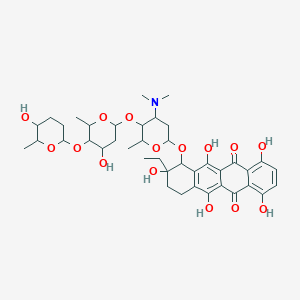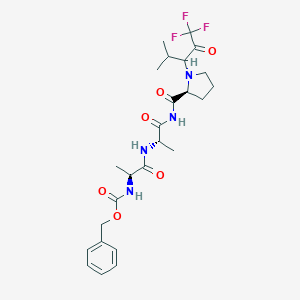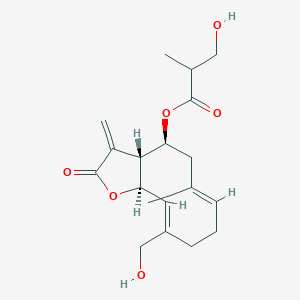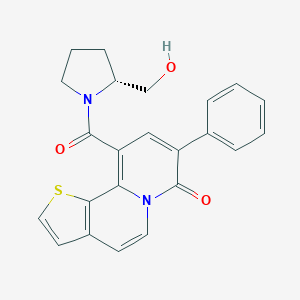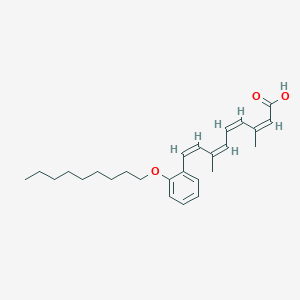
(2Z,4Z,6Z,8Z)-3,7-dimethyl-9-(2-nonoxyphenyl)nona-2,4,6,8-tetraenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z,4Z,6Z,8Z)-3,7-dimethyl-9-(2-nonoxyphenyl)nona-2,4,6,8-tetraenoic acid is a synthetic compound that belongs to the family of carotenoids. It is also known as astaxanthin, which is a red pigment that is found in various marine organisms such as salmon, trout, shrimp, and krill. Astaxanthin has been shown to have numerous health benefits due to its potent antioxidant and anti-inflammatory properties.
作用机制
Astaxanthin's mechanism of action is primarily due to its potent antioxidant properties. It can scavenge free radicals and reactive oxygen species (ROS) that can cause oxidative damage to cells and tissues. Astaxanthin can also modulate various signaling pathways involved in inflammation and immune responses, which can help reduce inflammation and prevent chronic diseases.
Biochemical and Physiological Effects:
Astaxanthin has been shown to have numerous biochemical and physiological effects on the body. It can help improve cardiovascular health by reducing oxidative stress and inflammation, improving lipid profiles, and reducing blood pressure. Astaxanthin can also improve cognitive function and prevent neurodegenerative diseases by reducing oxidative stress and inflammation in the brain. Additionally, astaxanthin can help improve skin health by reducing UV-induced damage and improving skin elasticity and hydration.
实验室实验的优点和局限性
Astaxanthin has several advantages for lab experiments. It is a potent antioxidant and anti-inflammatory agent, which can help reduce oxidative stress and inflammation in cells and tissues. Astaxanthin is also available in pure form, which makes it easy to use in various experiments. However, astaxanthin has some limitations for lab experiments. It is a relatively expensive compound, which can limit its use in large-scale experiments. Additionally, astaxanthin can be unstable under certain conditions, which can affect its potency and efficacy.
未来方向
There are several future directions for astaxanthin research. One area of research is to investigate its potential use in the prevention and treatment of metabolic disorders such as obesity and type 2 diabetes. Astaxanthin has been shown to have beneficial effects on glucose metabolism and insulin sensitivity, which make it a promising candidate for metabolic disorders. Another area of research is to investigate its potential use in sports nutrition and performance. Astaxanthin has been shown to improve endurance and reduce muscle damage in athletes, which can improve performance. Finally, there is a need for more research on the safety and toxicity of astaxanthin, especially at high doses.
合成方法
Astaxanthin is synthesized from the microalga Haematococcus pluvialis. The microalga is grown in large-scale outdoor cultures, and the astaxanthin is extracted from the cells using a solvent extraction method. The crude extract is then purified using various chromatographic techniques to obtain pure astaxanthin. Alternatively, astaxanthin can also be synthesized chemically using a Wittig reaction between a β-ketoester and an aldehyde.
科学研究应用
Astaxanthin has been extensively studied for its health benefits in various scientific research studies. It has been shown to have potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the prevention and treatment of various diseases such as cardiovascular disease, cancer, neurodegenerative diseases, and metabolic disorders. Astaxanthin has also been shown to have immunomodulatory effects, which can help boost the immune system and prevent infections.
属性
CAS 编号 |
103009-91-2 |
|---|---|
产品名称 |
(2Z,4Z,6Z,8Z)-3,7-dimethyl-9-(2-nonoxyphenyl)nona-2,4,6,8-tetraenoic acid |
分子式 |
C10H6BrI |
分子量 |
396.6 g/mol |
IUPAC 名称 |
(2Z,4Z,6Z,8Z)-3,7-dimethyl-9-(2-nonoxyphenyl)nona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C26H36O3/c1-4-5-6-7-8-9-12-20-29-25-17-11-10-16-24(25)19-18-22(2)14-13-15-23(3)21-26(27)28/h10-11,13-19,21H,4-9,12,20H2,1-3H3,(H,27,28)/b15-13-,19-18-,22-14-,23-21- |
InChI 键 |
YICSHLQWGQTKJL-NGPIGFRJSA-N |
手性 SMILES |
CCCCCCCCCOC1=CC=CC=C1/C=C\C(=C/C=C\C(=C/C(=O)O)\C)\C |
SMILES |
CCCCCCCCCOC1=CC=CC=C1C=CC(=CC=CC(=CC(=O)O)C)C |
规范 SMILES |
CCCCCCCCCOC1=CC=CC=C1C=CC(=CC=CC(=CC(=O)O)C)C |
同义词 |
3,7-dimethyl-9-(6-(nonyloxy)phenyl)-2,4,6,8-NTA all-E-3,7-dimethyl-9-(6-(nonyloxy)phenyl)-2,4,6,8-nonatetraenoic acid Ro 23-2895 Ro-23-2895 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



